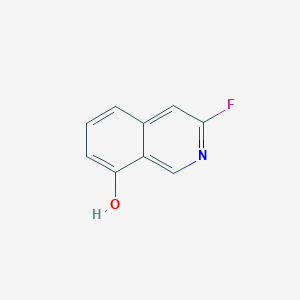
3-Fluoroisoquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoroisoquinolin-8-ol is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroisoquinolin-8-ol typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, the synthesis can start from 3-aminoquinoline, which undergoes diazotization followed by fluorination to yield 3-fluoroquinoline. This intermediate can then be further functionalized to obtain this compound .
Industrial Production Methods: Industrial production of fluorinated isoquinolines often employs large-scale fluorination techniques, such as the use of elemental fluorine or fluorinating agents like Selectfluor. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroisoquinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Scientific Research Applications
3-Fluoroisoquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and biological pathways.
Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.
Industry: The compound is used in the production of advanced materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 3-Fluoroisoquinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 6-Fluoroisoquinolin-3-ol
- 5,6,8-Trifluoroquinoline
- 3,5-Difluoroquinoline
Comparison: Compared to other fluorinated isoquinolines, 3-Fluoroisoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific fluorination can lead to different reactivity and interaction profiles, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-fluoroisoquinolin-8-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-6-2-1-3-8(12)7(6)5-11-9/h1-5,12H |
InChI Key |
XBJFBYPYZVCXFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



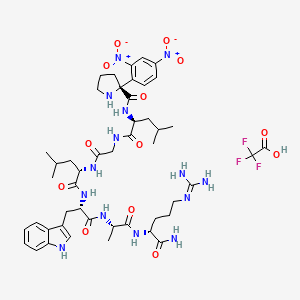
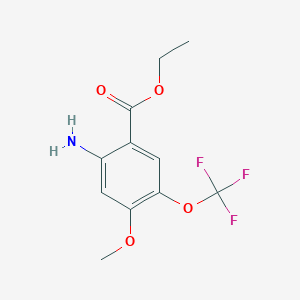
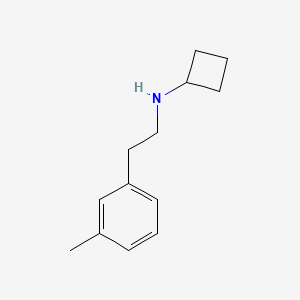
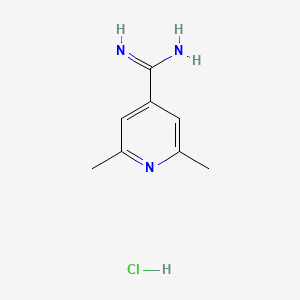
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
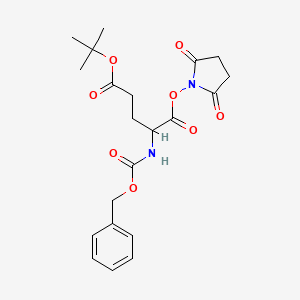
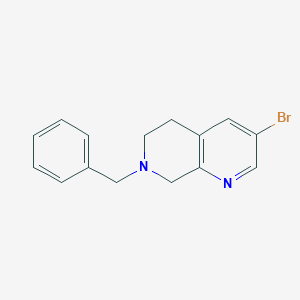
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13653160.png)
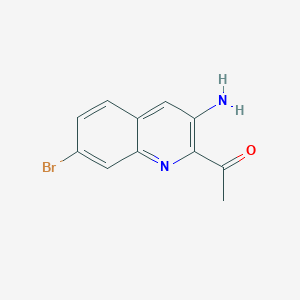
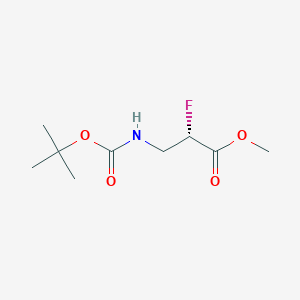
![7-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13653178.png)

